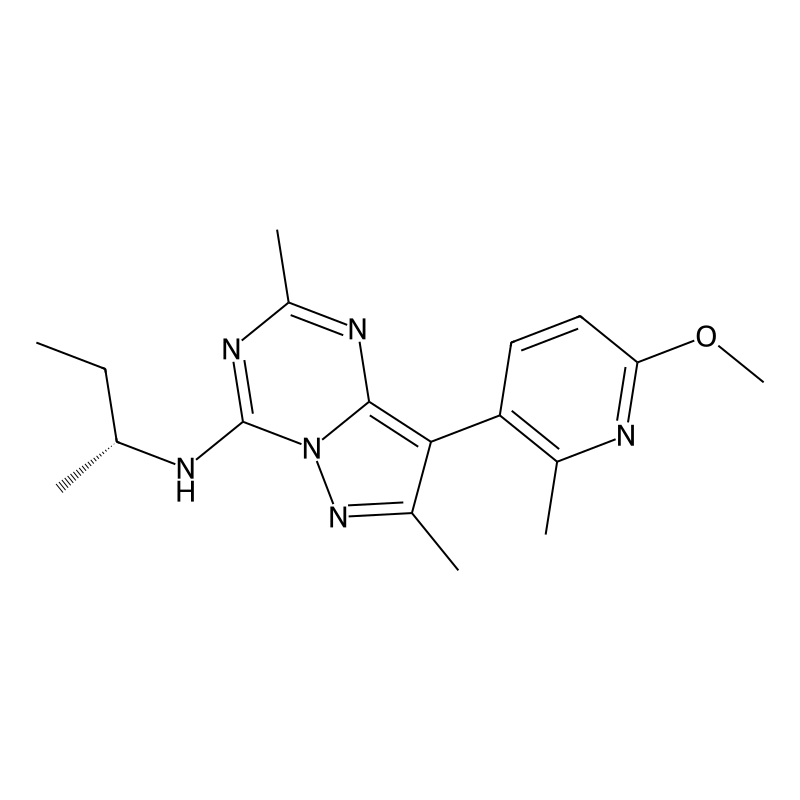

Pexacerfont

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Neuroendocrine Studies

Specific Scientific Field: This application falls under the field of Neuroendocrinology .

Summary of the Application: Pexacerfont is used in studies investigating the role of Corticotropin-Releasing Hormone (CRH) in regulating the hypothalamic–pituitary–adrenal axis . The availability of specific CRH agonists and antagonists like Pexacerfont has provided evidence that CRH plays a role in the regulation of several biological systems .

Methods of Application or Experimental Procedures: The methods involve the characterization of CRH receptors and the use of specific CRH agonists and antagonists. Advanced immunocytochemical staining techniques are also used .

Results or Outcomes: The results have expanded the understanding of the coding of stress-related processes. It was found that CRH plays a role in the regulation of several biological systems .

Application in Alcohol Use Disorder Studies

Specific Scientific Field: This application falls under the field of Psychiatry, specifically the study of Alcohol Use Disorder (AUD) .

Summary of the Application: Pexacerfont, a selective, orally available, and brain-penetrant CRF1 receptor antagonist, is used in studies investigating its effects on individuals with AUD and high anxiety levels .

Methods of Application or Experimental Procedures: As part of a double-blind, placebo-controlled clinical study with Pexacerfont, the effect of Pexacerfont on the neural response to a social stress task adapted to fMRI was examined .

Results or Outcomes: The study found that Pexacerfont had no effect on the neural response to self-observation under stress .

Pexacerfont is a novel compound developed by Bristol-Myers Squibb, classified as a corticotropin-releasing factor 1 antagonist. It has been primarily investigated for its potential therapeutic effects on anxiety disorders, depression, and irritable bowel syndrome. The compound's chemical formula is , with a molar mass of approximately 340.431 g/mol. Pexacerfont works by inhibiting the action of corticotropin-releasing factor, a hormone that plays a crucial role in the body’s stress response. Chronic elevation of this hormone is linked to various stress-related conditions, including anxiety and depression .

- Oxidation: Under specific conditions, pexacerfont can be oxidized, which may affect its efficacy and stability.

- Hydrolysis: The compound may also participate in hydrolysis reactions, particularly in biological systems where it interacts with water and enzymes.

- Complexation: Pexacerfont can form complexes with various biological molecules, influencing its pharmacokinetics and dynamics.

The synthesis of pexacerfont involves multiple steps to ensure purity and efficacy. A robust process has been developed that includes:

- Initial Formation: Starting from simpler organic compounds, pexacerfont is synthesized through a series of reactions involving pyrazolotriazine derivatives.

- Purification: The crude product undergoes purification techniques such as crystallization or chromatography to isolate the active compound.

- Characterization: Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of pexacerfont .

Pexacerfont's specificity for the CRF-1 receptor and its investigational status in multiple therapeutic areas highlight its potential as a unique treatment option compared to these similar compounds .

Studies have indicated that pexacerfont interacts with various neurotransmitter systems. Its antagonistic action on CRF-1 receptors suggests potential interactions with:

- Serotonergic Systems: May influence serotonin levels indirectly due to its impact on stress response.

- Dopaminergic Pathways: Alterations in dopamine signaling could occur as a secondary effect of CRF modulation.

- GABAergic Activity: Potential interactions with GABA receptors may contribute to anxiolytic effects .

Selectivity Profiling Against Corticotropin-Releasing Factor 2 Receptors and Binding Protein

Pexacerfont demonstrates exceptional selectivity for corticotropin-releasing factor 1 receptors over related targets. The compound exhibits greater than 1000-fold selectivity for corticotropin-releasing factor 1 receptors compared to both corticotropin-releasing factor 2α and corticotropin-releasing factor 2β receptor subtypes [11] [12]. This remarkable selectivity is quantified by IC50 values exceeding 1000 nanomolar for both corticotropin-releasing factor 2 receptor isoforms, while maintaining the 6.1 nanomolar potency at corticotropin-releasing factor 1 receptors [1] [11].

The selectivity profile extends to the corticotropin-releasing factor binding protein, where pexacerfont demonstrates greater than 100-fold lower affinity compared to corticotropin-releasing factor 1 receptors [11] [12]. The IC50 for corticotropin-releasing factor binding protein exceeds 1000 nanomolar, indicating minimal interaction with this regulatory protein [11]. This selectivity is pharmacologically significant because corticotropin-releasing factor binding protein modulates the availability of endogenous corticotropin-releasing factor and urocortin peptides in physiological systems [10].

The molecular basis for this selectivity arises from structural differences between corticotropin-releasing factor 1 and corticotropin-releasing factor 2 receptors, particularly in the transmembrane domains that serve as the binding site for non-peptide antagonists [9]. Specific amino acid residues in the third and fifth transmembrane domains of corticotropin-releasing factor 1 receptors (His-199 and Met-276) are critical for pexacerfont binding [9]. These residues differ in corticotropin-releasing factor 2 receptors (Val-199 and Ile-276), accounting for the substantial selectivity observed [9].

The selectivity profiling has been validated across multiple experimental systems. In binding assays using recombinant human receptors expressed in cell lines, pexacerfont consistently demonstrates the reported selectivity ratios [12]. Functional assays measuring cyclic adenosine monophosphate accumulation in response to corticotropin-releasing factor stimulation confirm that pexacerfont selectively antagonizes corticotropin-releasing factor 1-mediated responses while having minimal effects on corticotropin-releasing factor 2-mediated signaling [13].

Cross-reactivity screening against a panel of biogenic amine receptors and other G-protein coupled receptors reveals that pexacerfont has greater than 1000-fold selectivity for corticotropin-releasing factor 1 receptors over these off-target sites [3]. This broad selectivity profile reduces the likelihood of unwanted pharmacological effects mediated through non-corticotropin-releasing factor receptor targets.

Functional Assays of Intracellular Signaling Pathway Inhibition

Pexacerfont effectively inhibits multiple intracellular signaling pathways downstream of corticotropin-releasing factor 1 receptor activation. The primary mechanism involves antagonism of stimulatory G-protein (Gs) coupling, which normally leads to adenylyl cyclase activation and cyclic adenosine monophosphate elevation [14] [15]. In functional assays measuring cyclic adenosine monophosphate accumulation, pexacerfont demonstrates concentration-dependent inhibition of corticotropin-releasing factor-stimulated responses with IC50 values consistent with its receptor binding affinity [14].

The compound also modulates protein kinase A (PKA) pathway activation, which represents the canonical downstream effector of cyclic adenosine monophosphate signaling [16] [15]. Electrophysiological studies in central amygdala neurons demonstrate that pexacerfont can block corticotropin-releasing factor-induced enhancement of gamma-aminobutyric acid release through protein kinase A-dependent mechanisms [16]. However, the effectiveness of this inhibition varies depending on the experimental model and the degree of corticotropin-releasing factor system activation.

Pexacerfont influences alternative G-protein coupling pathways beyond the canonical Gs-adenylyl cyclase cascade. The corticotropin-releasing factor 1 receptor can couple to Gq/11 proteins under certain conditions, leading to phospholipase C activation and protein kinase C signaling [16] [15]. Functional assays demonstrate that pexacerfont can inhibit this pathway, although the antagonist potency may differ from that observed for Gs-mediated responses [9]. This pathway selectivity may contribute to the complex pharmacological profile observed in different tissue and cellular contexts.

Studies examining extracellular signal-regulated kinase and mitogen-activated protein kinase pathways reveal that pexacerfont can modulate these signaling cascades downstream of corticotropin-releasing factor 1 activation [15]. The inhibition of these pathways is particularly relevant for understanding the compound's effects on neuroplasticity and long-term cellular responses to stress-related stimuli.

One of the most striking findings from functional assays is the limited effectiveness of pexacerfont in inhibiting hypothalamic-pituitary-adrenal axis responses compared to slower-dissociating antagonists [17] [18]. In clinical studies, pexacerfont at doses achieving approximately 90% central receptor occupancy failed to suppress cortisol or adrenocorticotropic hormone responses to pharmacological challenges [17] [18]. This contrasts with compounds like verucerfont, which effectively blocked hypothalamic-pituitary-adrenal axis activation in similar paradigms [7].

Electrophysiological investigations in brain slice preparations reveal that pexacerfont has variable effects on corticotropin-releasing factor 1-mediated neuronal responses [16]. In the central amygdala, a key brain region for stress-related behaviors, pexacerfont can attenuate corticotropin-releasing factor-induced enhancement of inhibitory neurotransmission, but this effect is dependent on the experimental conditions and the baseline level of corticotropin-releasing factor system activity [16].

Comparative Efficacy with Structural Analogs

The comparative analysis of pexacerfont with structurally related corticotropin-releasing factor 1 antagonists reveals significant differences in both pharmacological properties and clinical outcomes. R121919 (NBI-30775), which represents the prototypical slow-dissociating corticotropin-releasing factor 1 antagonist, demonstrates markedly superior kinetic properties with a dissociation half-life of 130 minutes and a kinetic Ki of 0.36 nanomolar [5] [7]. This compound showed preliminary clinical efficacy in depression trials before development was discontinued due to hepatotoxicity concerns [19].

CP-154526, an early research tool compound, shares structural similarity with pexacerfont but exhibits even faster dissociation kinetics with a half-life of approximately 4 minutes and a kinetic Ki of 12 nanomolar [5]. Despite high receptor affinity in equilibrium binding assays, CP-154526 showed limited efficacy in functional assays requiring sustained receptor occupancy, supporting the importance of receptor residence time for biological activity [20].

Verucerfont (GSK561679) represents a structurally optimized compound designed to achieve slower receptor dissociation while maintaining favorable pharmacokinetic properties [7]. With a dissociation half-life of 48 minutes and a kinetic Ki of 0.24 nanomolar, verucerfont demonstrated superior efficacy in blocking hypothalamic-pituitary-adrenal axis responses compared to pexacerfont [7]. However, despite this improved target engagement, verucerfont failed to demonstrate clinical efficacy in stress-induced alcohol craving paradigms [7].

The pyrimidine-based antagonist CP-316311 exhibits kinetic properties similar to pexacerfont, with a dissociation half-life of 4 minutes and a kinetic Ki of 12 nanomolar [5]. Clinical trials with CP-316311 in major depression yielded negative results, consistent with the hypothesis that fast dissociation limits therapeutic efficacy [19]. The compound also raised hepatotoxicity concerns that contributed to its discontinuation [19].

ONO-2333Ms, developed as a potential antidepressant, demonstrates intermediate dissociation kinetics with a half-life of 17 minutes and a kinetic Ki of 15 nanomolar [5]. Despite achieving adequate brain penetration and receptor occupancy, this compound failed to demonstrate efficacy in depression trials, further supporting the critical role of sustained receptor engagement [19].

SSR125543A represents the opposite extreme of the kinetic spectrum, with an exceptionally slow dissociation half-life of 430 minutes and a kinetic Ki of 0.049 nanomolar [5]. While clinical results with this compound have not been fully reported, its kinetic properties suggest it should possess superior efficacy if receptor residence time is indeed the critical determinant of therapeutic success [5].

The structural analogs demonstrate varying degrees of brain penetration and pharmacokinetic optimization. Antalarmin, while showing promising anxiolytic effects in preclinical studies, exhibits suboptimal pharmacokinetic properties including low oral bioavailability and high hepatic clearance [20]. These properties limit its clinical development potential despite favorable receptor pharmacology.

Emicerfont (GW876008) was specifically developed for gastrointestinal indications such as irritable bowel syndrome [19]. Its receptor kinetics have not been extensively characterized, but clinical trials showed lack of efficacy in irritable bowel syndrome, suggesting that rapid dissociation may also limit peripheral therapeutic applications [19].

The comparative analysis reveals a clear structure-kinetics-efficacy relationship among corticotropin-releasing factor 1 antagonists. Compounds with dissociation half-lives exceeding 30-50 minutes consistently demonstrate superior functional efficacy in both preclinical models and clinical biomarker studies [5] [7]. Conversely, rapidly dissociating compounds like pexacerfont, despite achieving high receptor occupancy, fail to maintain sufficient receptor blockade to produce sustained physiological effects [6] [8].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Secretin receptor family

Corticotropin-releasing hormone

CRHR1 [HSA:1394] [KO:K04578]

Other CAS

Wikipedia

Dates

2: Zheng N, Buzescu A, Pasas-Farmer S, Arnold ME, Ouyang Z, Jemal M, Peng Q, Van Vleet T, Zeng J. A simplified and completely automated workflow for regulated LC-MS/MS bioanalysis using cap-piercing direct sampling and evaporation-free solid phase extraction. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Mar 15;921-922:64-74. doi: 10.1016/j.jchromb.2013.01.028. Epub 2013 Feb 4. PubMed PMID: 23435343.

3: Mozaffari S, Nikfar S, Abdollahi M. Metabolic and toxicological considerations for the latest drugs used to treat irritable bowel syndrome. Expert Opin Drug Metab Toxicol. 2013 Apr;9(4):403-21. doi: 10.1517/17425255.2013.759558. Epub 2013 Jan 19. Review. PubMed PMID: 23330973.

4: Zorrilla EP, Heilig M, de Wit H, Shaham Y. Behavioral, biological, and chemical perspectives on targeting CRF(1) receptor antagonists to treat alcoholism. Drug Alcohol Depend. 2013 Mar 1;128(3):175-86. doi: 10.1016/j.drugalcdep.2012.12.017. Epub 2013 Jan 5. Review. PubMed PMID: 23294766; PubMed Central PMCID: PMC3596012.

5: Badawy SI, Narang AS, LaMarche K, Subramanian G, Varia SA. Mechanistic basis for the effects of process parameters on quality attributes in high shear wet granulation. Int J Pharm. 2012 Dec 15;439(1-2):324-33. doi: 10.1016/j.ijpharm.2012.09.011. Epub 2012 Sep 12. PubMed PMID: 22981985.

6: Zhou L, Dockens RC, Liu-Kreyche P, Grossman SJ, Iyer RA. In vitro and in vivo metabolism and pharmacokinetics of BMS-562086, a potent and orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Drug Metab Dispos. 2012 Jun;40(6):1093-103. doi: 10.1124/dmd.111.043596. Epub 2012 Mar 1. PubMed PMID: 22381334.

7: Coric V, Feldman HH, Oren DA, Shekhar A, Pultz J, Dockens RC, Wu X, Gentile KA, Huang SP, Emison E, Delmonte T, D'Souza BB, Zimbroff DL, Grebb JA, Goddard AW, Stock EG. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder. Depress Anxiety. 2010 May;27(5):417-25. doi: 10.1002/da.20695. PubMed PMID: 20455246.

8: Sweetser S, Camilleri M, Linker Nord SJ, Burton DD, Castenada L, Croop R, Tong G, Dockens R, Zinsmeister AR. Do corticotropin releasing factor-1 receptors influence colonic transit and bowel function in women with irritable bowel syndrome? Am J Physiol Gastrointest Liver Physiol. 2009 Jun;296(6):G1299-306. doi: 10.1152/ajpgi.00011.2009. Epub 2009 Apr 2. PubMed PMID: 19342506; PubMed Central PMCID: PMC2697942.

Explore Compound Types